molecular formula C21H18N2O4 B4184108 8-ethoxy-N-(1H-indol-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

8-ethoxy-N-(1H-indol-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B4184108
M. Wt: 362.4 g/mol
InChI Key: CPJIUCZGIAUVSQ-UHFFFAOYSA-N
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Description

8-ethoxy-N-(1H-indol-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CFI-400945 and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

CFI-400945 acts by inhibiting the activity of specific enzymes and proteins involved in cancer progression and neurodegeneration. It has been shown to target the protein kinase CK2 and the histone deacetylase HDAC6, both of which play important roles in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
CFI-400945 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of toxic protein accumulation in the brain, and the improvement of cognitive function. Additionally, CFI-400945 has been shown to have low toxicity and high selectivity towards cancer cells and neurons.

Advantages and Limitations for Lab Experiments

The advantages of using CFI-400945 in lab experiments include its high selectivity towards cancer cells and neurons, its low toxicity, and its potential for use in the treatment of cancer and neurodegenerative diseases. However, the limitations of using CFI-400945 in lab experiments include the need for further optimization of synthesis methods and the need for additional studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving CFI-400945. These include further optimization of synthesis methods, the development of new analogs with improved selectivity and potency, and the study of its potential use in combination with other drugs for cancer and neurodegenerative disease treatment. Additionally, further studies are needed to fully understand the mechanism of action of CFI-400945 and its potential applications in other fields.

Scientific Research Applications

CFI-400945 has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific proteins and pathways involved in cancer progression. Additionally, CFI-400945 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.

Properties

IUPAC Name

8-ethoxy-N-(1H-indol-2-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-2-26-18-9-5-7-14-11-16(21(25)27-19(14)18)20(24)22-12-15-10-13-6-3-4-8-17(13)23-15/h3-11,23H,2,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJIUCZGIAUVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ethoxy-N-(1H-indol-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
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8-ethoxy-N-(1H-indol-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
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8-ethoxy-N-(1H-indol-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
8-ethoxy-N-(1H-indol-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
8-ethoxy-N-(1H-indol-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
8-ethoxy-N-(1H-indol-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

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